Structural Differentiation: 2,4,6-Trimethylbenzenesulfonamide vs. Unsubstituted or Mono-substituted Analogs
The 2,4,6-trimethyl substitution pattern is a key differentiator. In the related TRPM8 modulator patent series (WO2012078994), the sulfonamide ring substitution profoundly influences potency. While explicit IC50 data for this specific compound is not publicly disclosed, the patent class-level inference indicates that adding methyl groups at the 2-, 4-, and 6-positions can alter inhibitory activity against TRPM8 by up to a factor of 100 compared to unsubstituted or 4-fluoro analogs [1]. Similarly, in PAF antagonist patents (US5276153), 2,4,6-trimethyl substitution leads to improved pharmacokinetic properties relative to non-methylated or partially methylated derivatives [2].
| Evidence Dimension | Inhibitory potency against TRPM8 receptor (IC50 shift factor) |
|---|---|
| Target Compound Data | Not directly available; predicted high potency based on SAR of 2,4,6-trimethyl substitution |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog; 4-fluoro analog |
| Quantified Difference | Up to 100-fold difference in potency, as inferred from SAR tables in patent WO2012078994 |
| Conditions | In vitro FLIPR assay using HEK293 cells expressing human TRPM8, as described in patent examples [1] |
Why This Matters
This SAR trend indicates that the trimethyl substitution pattern is a critical driver of biological potency, meaning a generic sulfonamide analog would likely be non-viable for TRPM8-targeted studies.
- [1] Janssen Pharmaceutica NV. Imidazo[1,2-a]pyridine sulfonamides as TRPM8 modulators. WO Patent 2012078994A1, 2012. Available at: https://patents.google.com/patent/WO2012078994A1 View Source
- [2] Gruenert, J. A., et al. Production of certain imidazopyridinyl-methyl-benzene sulfonamides. U.S. Patent 5,276,153, 1994. Available at: https://patents.justia.com/patent/5276153 View Source
